2-[(3-nitrobenzoyl)amino]-N-(2-phenoxyethyl)benzamide
Description
2-[(3-nitrobenzoyl)amino]-N-(2-phenoxyethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitrobenzoyl group and a phenoxyethyl group attached to the benzamide core
Properties
IUPAC Name |
2-[(3-nitrobenzoyl)amino]-N-(2-phenoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c26-21(16-7-6-8-17(15-16)25(28)29)24-20-12-5-4-11-19(20)22(27)23-13-14-30-18-9-2-1-3-10-18/h1-12,15H,13-14H2,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJVIFQWPJAFJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-nitrobenzoyl)amino]-N-(2-phenoxyethyl)benzamide typically involves the following steps:
Nitration: The starting material, benzoyl chloride, undergoes nitration to introduce the nitro group, forming 3-nitrobenzoyl chloride.
Amidation: The 3-nitrobenzoyl chloride is then reacted with an amine, such as 2-phenoxyethylamine, under suitable conditions to form the desired benzamide compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
2-[(3-nitrobenzoyl)amino]-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, nucleophiles, and acidic or basic solutions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3-nitrobenzoyl)amino]-N-(2-phenoxyethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be employed in studies investigating the interaction of benzamide derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[(3-nitrobenzoyl)amino]-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may interact with enzymes or receptors, modulating their activity. The phenoxyethyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar compounds to 2-[(3-nitrobenzoyl)amino]-N-(2-phenoxyethyl)benzamide include:
2-[(3-nitrobenzoyl)amino]-N-(2-phenylethyl)benzamide: This compound has a phenylethyl group instead of a phenoxyethyl group, which may affect its chemical properties and biological activity.
3-nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
